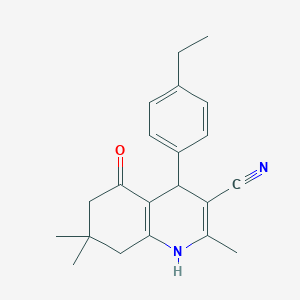
1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Overview
Description
1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, commonly known as CPP, is a chemical compound that has been widely used in scientific research applications. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation. CPP's ability to modulate the NMDA receptor has made it an essential tool for investigating the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
CPP acts as a competitive antagonist of the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor by binding to the receptor's ion channel and blocking the flow of calcium ions. The 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory formation. By blocking the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor, CPP can modulate synaptic transmission and induce LTP.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. For example, studies have shown that CPP can increase the release of dopamine in the striatum, a brain region involved in motor control and reward processing. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its ability to selectively block the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor. This makes CPP an essential tool for investigating the mechanisms underlying neurological disorders. However, one of the limitations of using CPP is that it can also block other ion channels, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which can complicate data interpretation.
Future Directions
There are several future directions for research involving CPP. One area of research is investigating the potential therapeutic applications of CPP in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is investigating the potential use of CPP as a cognitive enhancer in healthy individuals. Finally, future research could focus on developing more selective 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor antagonists that do not have the same limitations as CPP.
Scientific Research Applications
CPP has been extensively used in scientific research to investigate the mechanisms underlying neurological disorders. For example, studies have shown that CPP can induce long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. LTP is a process that strengthens synaptic connections between neurons, and it is believed to be the cellular basis of learning and memory formation.
properties
IUPAC Name |
cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-15-10-11-18(13-16(15)2)21-19-9-6-12-22(14-19)20(23)17-7-4-3-5-8-17/h10-11,13,17,19,21H,3-9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSBCOGLZFWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tert-butylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4881954.png)

![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)
![1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)
![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)

![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)